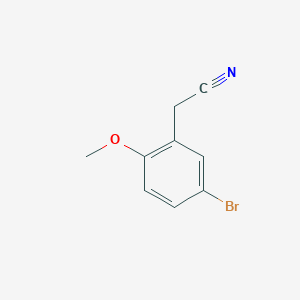

5-Bromo-2-Methoxyphenylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-Bromo-2-Methoxyphenylacetonitrile, also referred to as 5B2MOBN, is a brominated and methoxylated aromatic nitrile. It is a molecule of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of the bromine atom and the methoxy group on the aromatic ring can significantly influence the reactivity and properties of the molecule.

Synthesis Analysis

The synthesis of related brominated and methoxylated compounds has been explored in various studies. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with a similar substitution pattern, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate. The process involved nucleophilic substitution reactions and selective bromination steps to introduce the bromo and methoxy groups at the desired positions on the aromatic ring . Although not directly related to 5B2MOBN, these methods can provide insights into potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of 5B2MOBN has been investigated using quantum mechanical calculations and Density Functional Theory (DFT). Geometrical parameters such as bond lengths, bond angles, and dihedral angles were predicted using DFT levels employing HF/B3LYP methods with a 6-311++G (2d,p) basis set. These calculations are crucial for understanding the three-dimensional arrangement of atoms within the molecule and can predict how the molecule might interact with other chemical species .

Chemical Reactions Analysis

While the specific chemical reactions of 5B2MOBN are not detailed in the provided papers, the reactivity of brominated and methoxylated aromatic compounds can be inferred from related studies. For example, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles demonstrated the formation of cyclopropane bis-lactones through a mechanism involving a double Michael addition and internal nucleophilic substitution . Such reactivity patterns could be relevant to 5B2MOBN, especially in the presence of nucleophiles and under catalytic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5B2MOBN, such as its spectroscopic characteristics and nonlinear optical (NLO) properties, have been studied. The FT-IR and FT-Raman spectra were recorded and analyzed, providing information on the vibrational modes of the molecule. Additionally, the compound exhibited properties relevant to frequency doubling and Second Harmonic Generation (SHG), indicating its potential use in NLO applications. These properties were calculated using DFT with different basis sets, highlighting the molecule's promise in materials science .

Aplicaciones Científicas De Investigación

Metabolism Studies

5-Bromo-2-Methoxyphenylacetonitrile and related compounds have been studied for their metabolic pathways in various organisms. For instance, research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified several metabolites, suggesting complex metabolic pathways involving deamination and demethylation processes (Kanamori et al., 2002).

Synthesis and Pharmacology

Synthetic routes and pharmacological properties of compounds derived from 5-Bromo-2-Methoxyphenylacetonitrile have been explored. For example, 2,9beta-Dimethyl-2'-hydroxy-6,7-benzomorphan was synthesized from m-methoxyphenylacetonitrile, showing potential analgesic properties (Inoue et al., 1975).

Spectroscopic and Optical Studies

The equilibrium geometric structure and spectroscopic properties of 5-Bromo-2-methoxybenzonitrile have been studied through quantum mechanical calculations. These studies aid in understanding the molecule's potential for Non Linear Optical (NLO) properties and applications in Second Harmonic Generation (SHG) (Kumar & Raman, 2017).

Antimicrobial Activities

Compounds similar to 5-Bromo-2-Methoxyphenylacetonitrile have been investigated for their antimicrobial activities. For example, new bromotyrosine-derived metabolites from marine sources have been studied, revealing their potential antibacterial properties (Goud et al., 2003).

Herbicide Resistance

Research has also explored the use of bromophenol derivatives, like bromoxynil (a close relative to 5-Bromo-2-Methoxyphenylacetonitrile), in developing herbicide resistance in transgenic plants. This involves introducing a bacterial detoxification gene that confers resistance to bromoxynil (Stalker et al., 1988).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFHMEZAFVNROO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370809 |

Source

|

| Record name | 5-Bromo-2-Methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-Methoxyphenylacetonitrile | |

CAS RN |

7062-40-0 |

Source

|

| Record name | 5-Bromo-2-Methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline](/img/structure/B1273074.png)

![2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B1273079.png)

![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)